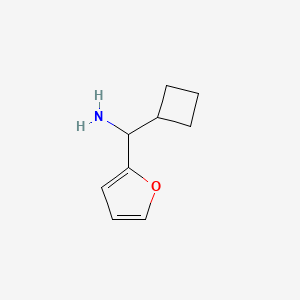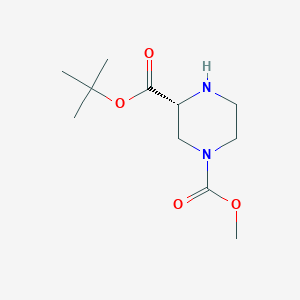
(R)-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the piperazine ring, along with two carboxylate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate typically involves the protection of the piperazine ring followed by selective functionalization. One common method is the Buchwald-Hartwig amination, where 1-Boc-piperazine undergoes coupling reactions with aryl halides using catalysts like CuBr/1,1′-bi-2-naphthol and bases such as K3PO4 . Another method involves solvent-free N-Boc protection catalyzed by iodine, yielding the desired compound in high purity .
Industrial Production Methods
Industrial production of ®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of ®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Boc-piperazine: Another piperazine derivative with similar protective groups.
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: A related compound with a chloroethyl group.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate: Contains a boronate ester group.
Uniqueness
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and methyl groups, along with the carboxylate groups, make it a versatile compound for various synthetic and research applications.
属性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
3-O-tert-butyl 1-O-methyl (3R)-piperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-9(14)8-7-13(6-5-12-8)10(15)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 |
InChI 键 |
BUBHEEAYOAVVNT-MRVPVSSYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H]1CN(CCN1)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


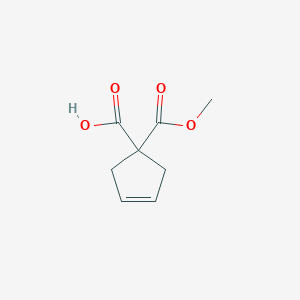
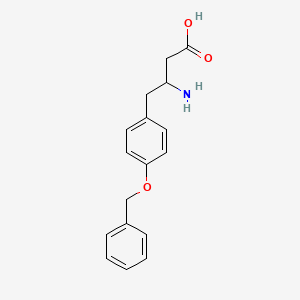
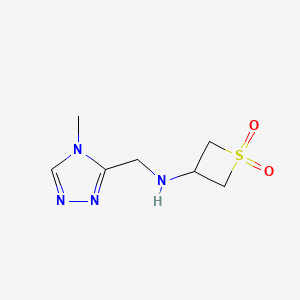
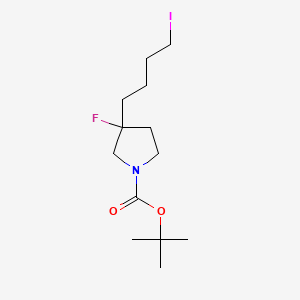
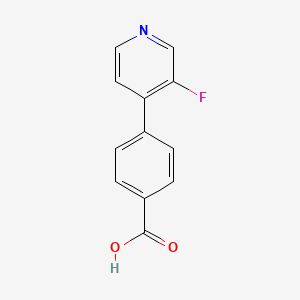
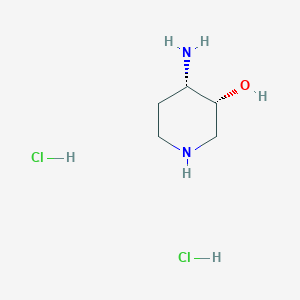
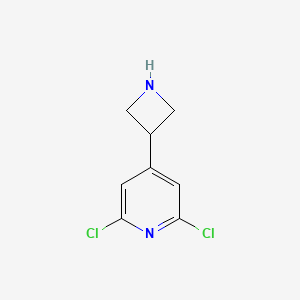
![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)

![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)
![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)
